7-Benzyl-6-(benzylsulfanyl)-7h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-6-(benzylsulfanyl)-7h-purine is a heterocyclic organic compound with the molecular formula C19H16N4S. This compound belongs to the purine family, which is known for its significant biological and pharmacological activities. Purines are essential components of nucleic acids, and their derivatives have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6-(benzylsulfanyl)-7h-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The benzylsulfanyl group is introduced by reacting the intermediate with benzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-6-(benzylsulfanyl)-7h-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, benzyl mercaptan.
Major Products Formed
Scientific Research Applications
7-Benzyl-6-(benzylsulfanyl)-7h-purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-6-(benzylsulfanyl)-7h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
6-Mercaptopurine: An anticancer and immunosuppressive drug.
Adenine: A naturally occurring purine base found in nucleic acids.
Uniqueness
7-Benzyl-6-(benzylsulfanyl)-7h-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
21186-47-0 |
---|---|
Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-18-17(23)19(21-13-20-18)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
WCOYVEBKBQMYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.